molecular formula C15H13NO3S B1587702 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile CAS No. 32083-61-7

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile

Cat. No. B1587702
CAS RN: 32083-61-7
M. Wt: 287.3 g/mol
InChI Key: DARPYRSDRJYGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile is a chemical compound with the molecular formula C15H13NO3S . It is also known by other names such as 3-ethoxy-2-(2-naphthylsulphonyl)acrylonitrile and 3-ethoxy-2-(naphthalene-2-sulfonyl)acrylonitrile .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 287.334 Da and the monoisotopic mass is 287.061615 Da .


Physical And Chemical Properties Analysis

The molar mass of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile is 287.33 . The predicted density of the compound is 1.279±0.06 g/cm3 . The melting point is 90 °C and the predicted boiling point is 545.8±50.0 °C .

Scientific Research Applications

Catalysis and Polymerization

Acrylonitrile plays a significant role in catalysis and polymerization processes. Research by Okuyama et al. (2000) on solid acid catalysts for hydrolysis and esterification reactions highlights the utility of acrylonitrile derivatives in creating efficient catalysts for a variety of reactions involving water. This underscores the potential of acrylonitrile-based compounds in enhancing catalytic processes (Okuyama et al., 2000).

Renewable Production

The work by Karp et al. (2017) on renewable acrylonitrile production demonstrates the compound's significance in creating more sustainable chemical production pathways. By utilizing biomass-derived esters, this research points towards environmentally friendly methods of producing acrylonitrile, hinting at the broader applications of related acrylonitrile compounds in sustainable industrial processes (Karp et al., 2017).

Material Science and Energy Storage

In the field of energy storage, Wei et al. (2015) discuss the development of sulfur/polyacrylonitrile composites for lithium-sulfur batteries. This research illustrates the potential of acrylonitrile derivatives in creating high-performance cathode materials, showcasing the importance of such compounds in advancing energy storage technologies (Wei et al., 2015).

Polymer Nanoparticles and Composites

Sahiner and Ilgin (2010) focus on the synthesis and characterization of soft polymeric nanoparticles and composites with tunable properties, using acrylonitrile-based core materials. This research underscores the versatility of acrylonitrile derivatives in creating customizable materials for various applications, including drug delivery systems (Sahiner & Ilgin, 2010).

Flame Retardance and Chemical Modification

Joseph and Tretsiakova-McNally (2012) explore the chemical modification of polyacrylonitrile polymers to enhance flame retardance. The study highlights the potential of acrylonitrile derivatives in improving safety and performance characteristics of polymers, demonstrating the broad applicability of such compounds in materials science (Joseph & Tretsiakova-McNally, 2012).

Safety And Hazards

For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile .

properties

IUPAC Name

(E)-3-ethoxy-2-naphthalen-2-ylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-2-19-11-15(10-16)20(17,18)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,2H2,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPYRSDRJYGIF-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-(2-Naphthylsulfonyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.